molecular formula C9H9FO B2589889 3-Cyclopropyl-2-fluorophenol CAS No. 2290421-25-7

3-Cyclopropyl-2-fluorophenol

Cat. No.: B2589889
CAS No.: 2290421-25-7
M. Wt: 152.168
InChI Key: PLLVKKPNIKTJOZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluorophenol: is an organic compound with the molecular formula C9H9FO It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a fluorine atom and the meta position is substituted with a cyclopropyl group

Scientific Research Applications

3-Cyclopropyl-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluorophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This method utilizes a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aryl halide. The reaction typically requires mild conditions and is tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can be reduced to form cyclopropyl-2-fluorocyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the cyclopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopropyl-2-fluorocyclohexanol.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with various biological molecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-3-cyclopropylphenol
  • 3-Cyclopropylphenol
  • 2-Fluorophenol

Comparison: 3-Cyclopropyl-2-fluorophenol is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific biological activity. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and improved efficacy in biological applications .

Properties

IUPAC Name

3-cyclopropyl-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLVKKPNIKTJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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